
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound: interacts with its target, the EGFR enzyme, by inhibiting its activity . This compound has shown a robust inhibitory effect against the EGFR wild-type enzyme .
Biochemical Pathways
The inhibition of the EGFR enzyme by This compound affects the EGFR pathway, which is crucial in cell cycle regulation . The downstream effects of this interaction include cell cycle arrest at G1/G0 and G2 phases .
Result of Action
The result of the action of This compound is the significant inhibition of EGFR autophosphorylation in HEPG2 cells . This leads to cell cycle arrest, thereby inhibiting the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that could interact with the compound.
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some oxadiazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR), a key enzyme involved in cell cycle regulation
Cellular Effects
Some oxadiazole derivatives have been found to exhibit significant anticancer activity . They have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines
Molecular Mechanism
Some oxadiazole derivatives have been found to inhibit the EGFR enzyme . They have been shown to bind to the enzyme and inhibit its activity, leading to a decrease in cell proliferation and an increase in apoptosis
Dosage Effects in Animal Models
Some oxadiazole derivatives have been found to exhibit significant anticancer activity at certain dosages
Metabolic Pathways
Some oxadiazole derivatives have been found to undergo metabolic ring opening mediated by cytochrome P450s
Preparation Methods
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with an acyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate include other oxadiazole derivatives such as:
3-(4-(4-(1,3,4-Oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole: Known for its anticancer activity.
5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: Exhibits antibacterial properties.
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQIYDUTXKWDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
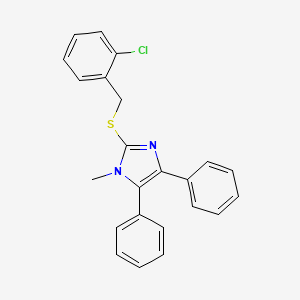
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
![Tert-butyl 4-{[methyl(5-methylpyrimidin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2616114.png)
![3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2616115.png)
![2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE](/img/structure/B2616116.png)
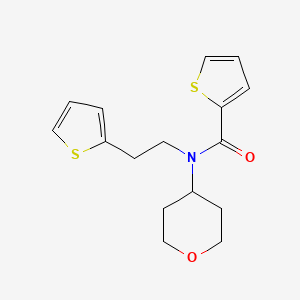
![5-methyl-3-oxo-2-phenyl-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2616118.png)
![diethyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2616119.png)
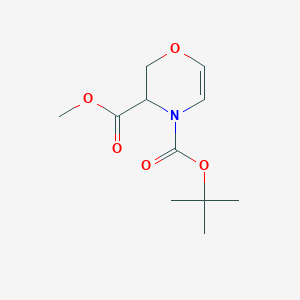
![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)
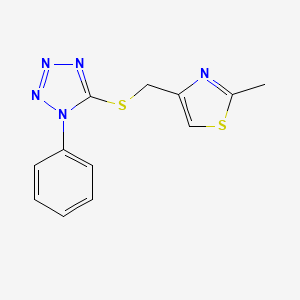
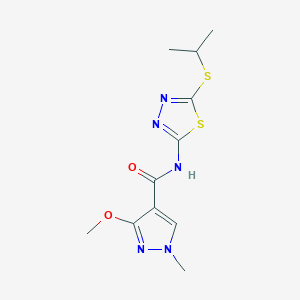
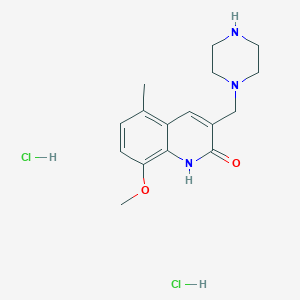
![12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2616129.png)
